A Proactive Safety Assessment Framework for N-(4-Fluorophenyl)-1,3-propanesultam: An In-Depth Technical Guide
A Proactive Safety Assessment Framework for N-(4-Fluorophenyl)-1,3-propanesultam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)-1,3-propanesultam is a novel chemical entity with potential applications in medicinal chemistry and materials science. As with any new compound, a thorough evaluation of its toxicological profile is paramount before its widespread use or incorporation into development pipelines. In the absence of direct toxicity data for this specific molecule, this guide proposes a proactive, tiered, and scientifically rigorous preliminary toxicity screening strategy. By leveraging structure-activity relationships (SAR) with the known hazardous compound 1,3-propane sultone, this document outlines a comprehensive in silico and in vitro approach to characterize the potential risks associated with N-(4-Fluorophenyl)-1,3-propanesultam. The primary goal is to enable researchers to make informed decisions about the continued development or handling of this compound, prioritizing safety and scientific integrity.
Introduction: A Precautionary Approach to a Novel Sultam
The sultam moiety, a cyclic sulfonamide, is a structural feature present in a variety of biologically active compounds. N-(4-Fluorophenyl)-1,3-propanesultam combines this functional group with a fluorinated phenyl ring, suggesting its potential as a lead compound in drug discovery. However, the core 1,3-propane sultone structure is a well-documented alkylating agent with known carcinogenic and mutagenic properties. This structural alert necessitates a cautious and thorough preliminary toxicity assessment.
This technical guide provides a roadmap for the initial safety evaluation of N-(4-Fluorophenyl)-1,3-propanesultam. The proposed workflow is designed to be cost-effective and ethically responsible by prioritizing non-animal testing methods in the early stages. The primary objectives of this screening cascade are:
-
To predict the potential for genotoxicity, cytotoxicity, and other adverse effects using computational methods.
-
To experimentally assess the compound's effects on cell viability and membrane integrity in relevant human cell lines.
-
To investigate key mechanistic pathways of toxicity, including genotoxicity, oxidative stress, and mitochondrial dysfunction.
-
To establish a preliminary safety profile to guide further research and development decisions.
The fundamental principle underpinning this guide is that understanding potential hazards early in the research process is critical for responsible innovation.[1][2]
Tier 1: In Silico Toxicity Prediction - The First Line of Defense
Before synthesizing or handling N-(4-Fluorophenyl)-1,3-propanesultam, a comprehensive in silico (computational) toxicity assessment is strongly recommended. These methods use sophisticated algorithms and extensive databases of known chemical toxicities to predict the potential hazards of a new molecule based on its structure.[3][4][5][6][7]
Rationale for In Silico Assessment
-
Early Hazard Identification: In silico tools can flag potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization before any resource-intensive laboratory work begins.
-
Prioritization and Compound Design: For medicinal chemists, these predictions can guide the design of safer analogues by identifying and modifying potential toxicophores.
-
Regulatory Acceptance: Regulatory bodies like the FDA increasingly accept in silico data as part of a weight-of-evidence approach to safety assessment, particularly for impurities under guidelines like ICH M7.[8][9][10]
Recommended In Silico Modeling
A combination of expert rule-based and statistical-based systems should be employed for a robust assessment:[8][11]
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structure-activity relationships curated by human experts.[11][12] They can identify substructures (toxicophores) known to be associated with specific toxicities and provide mechanistic rationale. For N-(4-Fluorophenyl)-1,3-propanesultam, the 1,3-propane sultone core is expected to trigger alerts for mutagenicity and carcinogenicity.
-
Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms trained on large datasets to make predictions.[8] They can identify potential hazards that may not be captured by existing expert rules.
Data Presentation: Predicted Toxicological Profile
The results of the in silico analysis should be summarized in a clear, concise table.
| Toxicological Endpoint | Prediction (Example) | Confidence Level | Rationale/Structural Alert |
| Bacterial Mutagenicity (Ames) | Positive | High | 1,3-Propane Sultone substructure |
| In Vitro Chromosomal Aberration | Positive | Medium | 1,3-Propane Sultone substructure |
| Carcinogenicity | Positive | High | Structural alert for alkylating agent |
| Skin Sensitization | Equivocal | Low | N/A |
| Hepatotoxicity | Negative | Medium | N/A |
Tier 2: In Vitro Experimental Screening - A Phased Approach
Based on the high probability of positive in silico predictions for genotoxicity, a tiered in vitro testing strategy is essential to confirm these findings and further characterize the compound's toxicological profile.
Caption: Tiered in vitro screening workflow for N-(4-Fluorophenyl)-1,3-propanesultam.
Tier 2.1: Basal Cytotoxicity Assessment
The first step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for selecting appropriate concentrations for subsequent, more specific assays.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[13][14] An increase in extracellular LDH is a marker of compromised cell membrane integrity and cell death.[13][14]
These assays should be performed in at least two relevant human cell lines, for example:
-
HepG2 (human liver carcinoma cells): To assess potential hepatotoxicity.
-
HaCaT (human keratinocyte cell line): To evaluate potential skin irritation or toxicity.
Data Presentation: Basal Cytotoxicity
| Assay | Cell Line | IC50 (µM) (Example) |
| MTT | HepG2 | 75.2 |
| MTT | HaCaT | 98.5 |
| LDH | HepG2 | 82.1 |
| LDH | HaCaT | 110.3 |
Tier 2.2: Genotoxicity Assessment
Given the structural alerts, this is the most critical part of the in vitro screening.
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[15][16][17][18][19] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15][17][18] The test should be conducted with and without metabolic activation (S9 fraction from rat liver) to mimic mammalian metabolism.[17]
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[20][21] Cells are treated with the test compound, and after cell division, micronuclei (small nuclei containing chromosome fragments or whole chromosomes) are scored.[20][22] This test is typically performed in human peripheral blood lymphocytes or a suitable cell line like TK6.
Tier 2.3: Mechanistic Insights
If the compound is not genotoxic but shows cytotoxicity, or if further characterization is desired, the following assays can provide insight into the mode of action.
-
Oxidative Stress Assessment: Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS).[23][24] ROS can damage DNA, proteins, and lipids, leading to cell death. ROS production can be measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Mitochondrial Health Assessment: Mitochondria are often a primary target of xenobiotics.[25][26][27] Mitochondrial dysfunction can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRM.[28] A loss of MMP is an early indicator of apoptosis.
-
Apoptosis vs. Necrosis Assay: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death due to injury (necrosis).[29][30][31] This can be achieved using flow cytometry with dual staining, for example, with Annexin V (an early marker of apoptosis) and propidium iodide (a marker for cells with compromised membranes, indicative of late apoptosis or necrosis).[29]
Experimental Protocols
Protocol: MTT Assay for Basal Cytotoxicity
-
Cell Seeding: Seed HepG2 or HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(4-Fluorophenyl)-1,3-propanesultam in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[17]
-
Metabolic Activation (S9 Mix): Prepare the S9 mix from Aroclor 1254-induced rat liver if not commercially sourced.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous revertant) count.
Data Interpretation and Risk Assessment
The interpretation of the data from this preliminary screening should be integrated to form a holistic view of the compound's potential toxicity.
Caption: Decision-making framework based on preliminary toxicity screening data.
-
High-Risk Scenario: A positive result in either the Ames test or the in vitro micronucleus test, especially if supported by in silico predictions, is a significant red flag. Such a finding would classify N-(4-Fluorophenyl)-1,3-propanesultam as a potential mutagen and likely carcinogen. Further development should be halted, or a significant redesign of the molecule to remove the genotoxic liability would be required.
-
Moderate-Risk Scenario: The compound is negative in genotoxicity assays but shows significant cytotoxicity (e.g., IC50 < 10 µM). In this case, the mechanistic assays become critical. If a specific mechanism like mitochondrial toxicity or ROS production is identified, it may be possible to mitigate this effect through structural modifications. Further, more specific in vitro studies would be warranted.
-
Low-Risk Scenario: The compound is not genotoxic and exhibits low cytotoxicity (e.g., IC50 > 100 µM). While this is a favorable outcome, it does not guarantee safety. Other toxicities not covered in this initial screen (e.g., cardiotoxicity, neurotoxicity) could still be a concern. If the compound is to be advanced, further safety pharmacology and repeated-dose toxicity studies would be necessary.
Conclusion
The preliminary toxicity screening of a novel compound like N-(4-Fluorophenyl)-1,3-propanesultam is a crucial exercise in due diligence. By adopting the tiered in silico and in vitro strategy outlined in this guide, researchers can proactively identify potential hazards, make informed decisions, and uphold the principles of scientific integrity and safety. The structural similarity to 1,3-propane sultone provides a strong rationale for this precautionary approach. Ultimately, this framework allows for the early de-risking of research and development projects, saving time and resources while ensuring the responsible advancement of chemical innovation.
References
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
- Fenech, M. (2000). The in vitro micronucleus technique.
- McKinney, J. D., Richard, A., Waller, C., Newman, M. C., & Gerberick, F. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 8–17.
-
Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]
- Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6.
-
U.S. Food and Drug Administration. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
- Kedzior, M., & Kodelja, V. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in molecular biology (Clifton, N.J.), 2143, 15–25.
-
National Center for Biotechnology Information. (2021). Framework for In Silico Toxicity Screening of Novel Odorants. PubMed Central. Retrieved from [Link]
-
Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me? Retrieved from [Link]
-
Elabscience. (2023, November 12). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]
-
Oxford Academic. (2000, July 1). Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
ResearchGate. (2015, August 8). Early toxicity screening strategies. Retrieved from [Link]
-
TKTsweden. (n.d.). In silico prediction of toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assessing mitochondrial dysfunction in cells. PubMed Central. Retrieved from [Link]
-
CDD Vault. (2023, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]
-
BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
-
ResearchGate. (2011, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
- MDPI. (2022). Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. Antioxidants, 11(2), 358.
-
National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. PubMed Central. Retrieved from [Link]
-
RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved from [Link]
-
Lhasa Limited. (2021, November 30). How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Retrieved from [Link]
-
PubMed. (n.d.). Determination of apoptosis and necrosis. Retrieved from [Link]
-
Excelra. (2022, October 18). Optimizing Preclinical Toxicology Data Analysis. Retrieved from [Link]
-
BenchSci. (2024, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Statistical Considerations for Preclinical Studies. PubMed Central. Retrieved from [Link]
-
Spandidos Publications. (2022, August 19). Common methods in mitochondrial research (Review). Retrieved from [Link]
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
-
JoVE. (2022, September 2). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Retrieved from [Link]
-
YouTube. (2020, June 29). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Retrieved from [Link]
-
ResearchGate. (2023, February 9). (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. Retrieved from [Link]
-
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Toxicological screening. PubMed Central. Retrieved from [Link]
-
Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
-
University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. histologix.com [histologix.com]
- 3. The practice of structure activity relationships (SAR) in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 7. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 9. Framework for In Silico Toxicity Screening of Novel Odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico prediction of toxicity - TKTsweden [tktsweden.com]
- 11. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
- 12. optibrium.com [optibrium.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. mdpi.com [mdpi.com]
- 25. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 26. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. International Journal of Molecular Medicine [spandidos-publications.com]
- 28. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 30. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. logosbio.com [logosbio.com]
